molecular formula C14H11N3OS B3828642 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one

4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one

Cat. No. B3828642
M. Wt: 269.32 g/mol
InChI Key: LYGKJZAOKPGDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one, also known as MPP, is a heterocyclic compound with potential applications in scientific research. MPP is a pyrido[2,3-d]pyrimidine derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one involves the inhibition of CK2 activity, which leads to the inhibition of cell growth and survival. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one also induces apoptosis in cancer cells by activating caspase-3 and caspase-9. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has also been shown to inhibit the expression of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has been shown to have potential anti-cancer, anti-inflammatory, and antioxidant effects. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of CK2. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has also been shown to have potential anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has also been shown to have potential antioxidant effects by reducing oxidative stress.

Advantages and Limitations for Lab Experiments

4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has several advantages for lab experiments, including its potential anti-cancer, anti-inflammatory, and antioxidant effects. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one can be synthesized through various methods, making it readily available for research purposes. However, 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one also has limitations for lab experiments, including its potential toxicity and the need for further research to determine its efficacy and safety.

Future Directions

There are several future directions for research on 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one, including further investigation of its potential anti-cancer, anti-inflammatory, and antioxidant effects. Future research could also focus on the development of 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one as a potential therapeutic agent for cancer and other diseases. Additionally, further research is needed to determine the safety and efficacy of 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one in humans.

Scientific Research Applications

4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has potential applications in scientific research, particularly in the field of cancer research. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has also been shown to have potential anti-inflammatory and antioxidant properties.

properties

IUPAC Name

4-methylsulfanyl-2-phenyl-8H-pyrido[2,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-19-14-11-10(18)7-8-15-13(11)16-12(17-14)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGKJZAOKPGDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1C(=O)C=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfanyl)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.